molecular formula C20H17N3OS B2641132 2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034357-56-5

2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2641132
CAS No.: 2034357-56-5
M. Wt: 347.44
InChI Key: YCYPDMPTFFPSFR-UHFFFAOYSA-N
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Description

“2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential as antitubercular agents .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .


Molecular Structure Analysis

While specific molecular structure analysis for “this compound” is not available, related compounds such as thieno[2,3-d]pyrimidin-4(3H)-ones have been studied .


Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidin-4(3H)-ones have been studied in the context of their potential as antitubercular agents .

Scientific Research Applications

  • Synthesis and Screening : A series of new pyrrolo-pyrimidines were synthesized and screened for their antifungal and antibacterial activities, exhibiting mild to moderate antimicrobial activities (Mishra, 2010).
  • Antifolate Agents : Some derivatives have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents, showcasing their potency as inhibitors of human DHFR and in inhibiting tumor cell growth (Gangjee et al., 2007).
  • Antimicrobial Evaluation : Various synthesized compounds, such as 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones, have demonstrated higher antimicrobial activity against specific bacterial strains compared to reference drugs like streptomycin (Vlasov et al., 2018).

Biological Activities and Chemical Synthesis

Research Context : The derivatives of pyrrolo[3,2-d]pyrimidin-4(5H)-one, including 2-(ethylthio)-3,7-diphenyl variants, have been studied extensively for their diverse biological activities. This includes research into their potential as antioxidant, anticancer, antibacterial, and anti-inflammatory agents.

  • Antioxidant Properties : Compounds synthesized from pyrimidine derivatives, such as bis(2-(pyrimidin-2-yl)ethoxy)alkanes, have demonstrated promising antioxidant activity, comparable to butylated hydroxytoluene in certain assays (Rani et al., 2012).
  • Anticancer and Anti-inflammatory Agents : Various synthesized pyrazolo[3,4-d]pyrimidin-4-ones have been evaluated for their potential as anti-inflammatory agents and were found to exhibit activity comparable to standard drugs, with minimal ulcerogenic potential (Yewale et al., 2012).

Future Directions

The thieno[2,3-d]pyrimidin-4(3H)-ones, as a class, have potential to be developed as antitubercular agents . This suggests that “2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” and related compounds could be further explored for their potential in this area.

Properties

IUPAC Name

2-ethylsulfanyl-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-2-25-20-22-17-16(14-9-5-3-6-10-14)13-21-18(17)19(24)23(20)15-11-7-4-8-12-15/h3-13,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYPDMPTFFPSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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